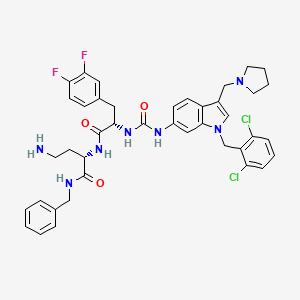

RWJ-56110

Description

Properties

IUPAC Name |

(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H43Cl2F2N7O3/c42-32-9-6-10-33(43)31(32)25-52-24-28(23-51-17-4-5-18-51)30-13-12-29(21-38(30)52)48-41(55)50-37(20-27-11-14-34(44)35(45)19-27)40(54)49-36(15-16-46)39(53)47-22-26-7-2-1-3-8-26/h1-3,6-14,19,21,24,36-37H,4-5,15-18,20,22-23,25,46H2,(H,47,53)(H,49,54)(H2,48,50,55)/t36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPAWRHBFNDXEU-BCRBLDSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)N[C@@H](CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H43Cl2F2N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of RWJ-56110: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RWJ-56110 is a potent and selective, non-peptide, peptide-mimetic antagonist of the Protease-Activated Receptor-1 (PAR-1). As a key receptor for the potent platelet activator thrombin, PAR-1 represents a critical target in the development of anti-thrombotic therapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with PAR-1, its effects on downstream signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Competitive Antagonism of PAR-1

The primary mechanism of action of this compound is its competitive antagonism of the Protease-Activated Receptor-1 (PAR-1). PAR-1 is a G protein-coupled receptor (GPCR) that is uniquely activated by the proteolytic cleavage of its N-terminal domain by proteases such as thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop and initiating intracellular signaling.

This compound functions by binding to PAR-1 and sterically hindering the interaction of the tethered ligand with its binding pocket. This prevents the conformational changes in the receptor necessary for G protein coupling and the subsequent activation of downstream signaling cascades. Importantly, this compound does not inhibit the enzymatic activity of thrombin itself, nor does it prevent the cleavage of the PAR-1 N-terminus. Instead, it specifically blocks the consequences of this cleavage event.

Signaling Pathways

The antagonism of PAR-1 by this compound leads to the inhibition of multiple downstream signaling pathways that are crucial for platelet activation, cellular proliferation, and inflammatory responses. The primary signaling cascade initiated by PAR-1 activation involves the coupling to Gαq and Gα12/13 proteins.

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This cascade is central to platelet shape change and aggregation.

-

Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA promotes the formation of stress fibers and contributes to platelet shape change.

-

MAPK Pathway: Downstream of these initial signaling events, PAR-1 activation can lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including Extracellular signal-Regulated Kinase 1/2 (Erk1/2) and p38 MAPK.[1][2] These kinases are involved in regulating a wide range of cellular processes, including gene expression, proliferation, and apoptosis. The inhibitory effect of this compound on PAR-1 prevents the activation of these MAPK pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Agonist | Cell/System Type | Endpoint | IC50 / Ki |

| PAR-1 Radioligand Binding | 125I-SFLLRN | Human Platelet Membranes | Displacement of Radioligand | Ki = 40 nM |

| Calcium Mobilization | SFLLRN (10 µM) | Human Aortic Smooth Muscle Cells | Inhibition of Ca2+ release | IC50 = 170 nM |

| Platelet Aggregation | SFLLRN (10 µM) | Human Platelet-Rich Plasma | Inhibition of Aggregation | IC50 = 160 nM |

| Platelet Aggregation | α-Thrombin (1 nM) | Human Platelet-Rich Plasma | Inhibition of Aggregation | IC50 = 340 nM |

| Erk1/2 Phosphorylation | Thrombin (10 nM) | Chinese Hamster Ovary (CHO) cells | Inhibition of Phosphorylation | IC50 ≈ 100 nM |

Table 2: Selectivity Profile of this compound

| Assay Type | Receptor/Enzyme | Agonist/Substrate | Cell/System Type | Endpoint | Activity |

| Platelet Aggregation | P2Y12 | ADP | Human Platelet-Rich Plasma | Inhibition of Aggregation | No significant inhibition |

| Platelet Aggregation | TP Receptor | U46619 (Thromboxane A2 mimetic) | Human Platelet-Rich Plasma | Inhibition of Aggregation | No significant inhibition |

| Calcium Mobilization | PAR-2 | SLIGKV-NH2 | Human Umbilical Vein Endothelial Cells | Inhibition of Ca2+ release | No significant inhibition |

| Enzymatic Assay | Thrombin | Chromogenic Substrate | Purified Enzyme | Inhibition of Activity | No inhibition |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

PAR-1 Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the human PAR-1 receptor.

Methodology:

-

Membrane Preparation: Human platelet membranes were prepared by differential centrifugation of platelet-rich plasma. The final membrane pellet was resuspended in a binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2).

-

Binding Reaction: Membrane preparations (50 µg protein) were incubated with a fixed concentration of the radioligand 125I-SFLLRN (a PAR-1 agonist peptide) and varying concentrations of this compound in a total volume of 250 µL.

-

Incubation: The reaction mixtures were incubated at 25°C for 60 minutes to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine. The filters were washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, was quantified using a gamma counter.

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration of unlabeled SFLLRN. Specific binding was calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) for this compound was calculated from the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Platelet Aggregation Assay

Objective: To assess the functional inhibitory effect of this compound on platelet aggregation induced by PAR-1 agonists.

Methodology:

-

Sample Preparation: Human platelet-rich plasma (PRP) was obtained by centrifugation of whole blood collected in sodium citrate.

-

Assay Procedure: PRP (450 µL) was placed in a cuvette with a stir bar in a light transmission aggregometer at 37°C. A baseline light transmission was established.

-

Inhibitor Pre-incubation: this compound or vehicle control was added to the PRP and incubated for 5 minutes.

-

Agonist Addition: Platelet aggregation was initiated by the addition of a PAR-1 agonist, either SFLLRN (a synthetic PAR-1 activating peptide) or α-thrombin.

-

Measurement: The change in light transmission, which is proportional to the extent of platelet aggregation, was recorded for 10 minutes.

-

Data Analysis: The maximum aggregation percentage was determined for each concentration of this compound. The IC50 value was calculated as the concentration of this compound that produced 50% inhibition of the maximal aggregation response induced by the agonist.

Calcium Mobilization Assay

Objective: To measure the inhibitory effect of this compound on PAR-1-mediated intracellular calcium release.

Methodology:

-

Cell Culture and Dye Loading: Human Aortic Smooth Muscle Cells (HASMCs) were cultured to confluence in 96-well plates. Cells were then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 60 minutes at 37°C.

-

Washing: After loading, the cells were washed with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

-

Inhibitor Pre-incubation: Cells were pre-incubated with various concentrations of this compound or vehicle for 15 minutes at room temperature.

-

Agonist Stimulation and Measurement: The plate was placed in a fluorescence plate reader. Baseline fluorescence was recorded, and then the PAR-1 agonist SFLLRN was added to stimulate the cells. The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, was monitored over time.

-

Data Analysis: The peak fluorescence response following agonist addition was determined for each condition. The IC50 value was calculated as the concentration of this compound that inhibited the agonist-induced calcium response by 50%.

Erk1/2 Phosphorylation Assay (Western Blot)

Objective: To determine the effect of this compound on the PAR-1-mediated activation of the MAPK signaling pathway.

Methodology:

-

Cell Culture and Treatment: Chinese Hamster Ovary (CHO) cells stably expressing human PAR-1 were grown to near confluence and then serum-starved for 24 hours. The cells were pre-treated with various concentrations of this compound for 30 minutes before stimulation with thrombin for 5 minutes.

-

Cell Lysis: After stimulation, the cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates was determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for the phosphorylated form of Erk1/2 (p-Erk1/2). After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The membrane was also probed with an antibody for total Erk1/2 as a loading control.

-

Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software. The ratio of p-Erk1/2 to total Erk1/2 was calculated, and the IC50 for the inhibition of phosphorylation was determined.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound as a PAR-1 antagonist.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of this compound.

References

The Discovery and Development of RWJ-56110: A Potent and Selective PAR-1 Antagonist

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of RWJ-56110, a potent and selective peptide-mimetic antagonist of the Protease-Activated Receptor-1 (PAR-1). This compound was identified through a rational drug design approach, targeting the tethered ligand activation mechanism of PAR-1. This document details the pharmacological profile of this compound, including its in vitro activity in various cellular assays, and provides detailed protocols for key experiments. Furthermore, it visualizes the PAR-1 signaling pathway and the mechanism of inhibition by this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the fields of thrombosis, restenosis, and G protein-coupled receptor (GPCR) pharmacology.

Introduction

Protease-Activated Receptor-1 (PAR-1) is a G protein-coupled receptor that plays a crucial role in hemostasis and thrombosis. It is activated by the serine protease α-thrombin, which cleaves the N-terminal exodomain of the receptor to unmask a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This unique activation mechanism makes PAR-1 an attractive target for the development of novel antithrombotic agents.

This compound is a non-peptide, small molecule antagonist of PAR-1 that was designed to mimic the spatial orientation of the key residues of the PAR-1 agonist peptide SFLLRN.[1] It emerged from an optimization program of a prototype molecule, RWJ-53052, identified through solid-phase parallel synthesis of chemical libraries.[1] This document outlines the key preclinical data and experimental methodologies used to characterize this compound as a potent and selective PAR-1 antagonist.

Quantitative Data Summary

The in vitro pharmacological activity of this compound has been characterized in a variety of cell-based assays. The following tables summarize the key quantitative data, demonstrating its potency and selectivity.

Table 1: Inhibitory Activity of this compound in Functional Assays

| Assay Type | Cell Type | Agonist | IC50 (µM) |

| PAR-1 Binding | - | - | 0.44[1] |

| Platelet Aggregation | Human Platelets | SFLLRN-NH₂ | 0.16[1] |

| Platelet Aggregation | Human Platelets | Thrombin | 0.34[1] |

| Calcium Mobilization | Rat Aortic Smooth Muscle Cells (RASMC) | Thrombin | 0.12[1] |

| Calcium Mobilization | Human Microvascular Endothelial Cells (HMVEC) | Thrombin | 0.13[1] |

| Calcium Mobilization | Human Aortic Smooth Muscle Cells (HASMC) | Thrombin | 0.17[1] |

| Cell Proliferation | Rat Aortic Smooth Muscle Cells (RASMC) | Thrombin | 3.5[1] |

Table 2: Selectivity Profile of this compound

| Receptor | Activity |

| PAR-2 | No effect[1] |

| PAR-3 | No effect[1] |

| PAR-4 | No effect[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

PAR-1 Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following PAR-1 activation.

Materials:

-

Cells expressing PAR-1 (e.g., Rat Aortic Smooth Muscle Cells, Human Microvascular Endothelial Cells, or Human Aortic Smooth Muscle Cells)

-

Fluo-4 AM calcium indicator dye

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Thrombin or SFLLRN-NH₂ (agonist)

-

This compound

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with HBSS. Load the cells with Fluo-4 AM (typically 2-5 µM in HBSS) for 45-60 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Compound Incubation: Add this compound at various concentrations to the wells and incubate for 15-30 minutes at 37°C.

-

Agonist Addition and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject the agonist (thrombin or SFLLRN-NH₂) and immediately begin recording fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) over time.

-

Data Analysis: The change in fluorescence upon agonist addition is indicative of calcium mobilization. Calculate the percent inhibition by this compound at each concentration and determine the IC50 value.

Platelet Aggregation Assay

This assay assesses the ability of a compound to inhibit platelet aggregation induced by PAR-1 agonists.

Materials:

-

Human whole blood

-

Acid-citrate-dextrose (ACD) solution

-

Platelet-rich plasma (PRP)

-

SFLLRN-NH₂ or Thrombin (agonists)

-

This compound

-

Aggregometer

Procedure:

-

PRP Preparation: Collect human whole blood into tubes containing ACD. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP) obtained by further centrifugation of the remaining blood at a higher speed.

-

Compound Incubation: Pre-incubate the PRP with various concentrations of this compound or vehicle for a specified time (e.g., 10 minutes) at 37°C in the aggregometer cuvettes with stirring.

-

Agonist-Induced Aggregation: Add the agonist (SFLLRN-NH₂ or thrombin) to the cuvettes to induce platelet aggregation.

-

Measurement: Monitor the change in light transmittance through the PRP suspension over time using an aggregometer. An increase in light transmittance corresponds to platelet aggregation.

-

Data Analysis: Determine the maximum aggregation for each concentration of this compound. Calculate the percent inhibition and determine the IC50 value.

Rat Aortic Smooth Muscle Cell (RASMC) Proliferation Assay

This assay evaluates the effect of a compound on the proliferation of vascular smooth muscle cells induced by PAR-1 activation.

Materials:

-

Rat Aortic Smooth Muscle Cells (RASMC)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Serum-free DMEM

-

Thrombin (mitogen)

-

This compound

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or MTS)

-

96-well cell culture plates

Procedure:

-

Cell Seeding and Serum Starvation: Seed RASMCs in 96-well plates. Once confluent, serum-starve the cells in serum-free DMEM for 24-48 hours to synchronize them in a quiescent state.

-

Compound and Mitogen Treatment: Treat the cells with various concentrations of this compound in the presence or absence of thrombin for 24 hours.

-

Proliferation Measurement:

-

[³H]-Thymidine Incorporation: Add [³H]-thymidine to the wells for the last 4-6 hours of the incubation period. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

BrdU Assay: Add BrdU to the wells for the final few hours of incubation. Detect the incorporated BrdU using an anti-BrdU antibody in an ELISA-based format.

-

MTS Assay: Add MTS reagent to the wells and incubate for 1-4 hours. Measure the absorbance at 490 nm, which is proportional to the number of viable, proliferating cells.

-

-

Data Analysis: Calculate the percent inhibition of thrombin-induced proliferation by this compound at each concentration and determine the IC50 value.

Flow Cytometry for PAR-1 Activation and Internalization

This method is used to directly assess the effect of this compound on PAR-1 activation (cleavage of the N-terminus) and subsequent receptor internalization.

Materials:

-

Cells expressing PAR-1

-

Antibody that specifically recognizes the cleaved N-terminus of PAR-1 (for activation) or an antibody against the extracellular domain of PAR-1 (for internalization)

-

Fluorescently labeled secondary antibody

-

Thrombin or SFLLRN-NH₂ (agonist)

-

This compound

-

FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the PAR-1 expressing cells.

-

Compound and Agonist Treatment: Incubate the cells with this compound or vehicle for a defined period. Then, stimulate the cells with thrombin or SFLLRN-NH₂ for various times to induce receptor activation and internalization.

-

Antibody Staining:

-

For Activation: Fix and permeabilize the cells if the antibody epitope is intracellular. Stain with the primary antibody against the cleaved N-terminus, followed by a fluorescently labeled secondary antibody.

-

For Internalization: Stain the cells with a primary antibody against an extracellular epitope of PAR-1, followed by a fluorescently labeled secondary antibody. A decrease in surface fluorescence indicates internalization.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population. A decrease in MFI for the internalization assay or an increase for the activation assay (depending on the antibody) indicates the respective process. Determine the effect of this compound on these processes. The finding that this compound is a direct inhibitor of PAR-1 activation and internalization without affecting N-terminal cleavage was confirmed by flow cytometry.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PAR-1 signaling pathway and the experimental workflow for characterizing a PAR-1 antagonist like this compound.

Caption: PAR-1 signaling pathway and inhibition by this compound.

Caption: Experimental workflow for the development of this compound.

Conclusion

This compound is a potent and selective PAR-1 antagonist developed through a rational, peptide-mimetic design strategy. It effectively inhibits PAR-1-mediated cellular responses, including platelet aggregation and smooth muscle cell proliferation, without affecting other PAR subtypes. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers in the field of thrombosis and GPCR drug discovery. This compound serves as a valuable pharmacological tool for studying the role of PAR-1 in various physiological and pathological processes and represents a significant step in the development of a novel class of antithrombotic agents.[1]

References

Apoptosis Induction by p38 MAPK Inhibitors: A Technical Guide

Introduction

The p38 MAPK signaling pathway is a critical regulator of cellular responses to external and internal stimuli, including stress, inflammation, and cytotoxic agents.[][2][3][4] While often associated with cell survival and inflammatory responses, the role of p38 MAPK in cancer is complex. In some contexts, it can act as a tumor suppressor by inducing cell cycle arrest and apoptosis.[2][5] However, in established tumors, elevated p38 MAPK activity has been linked to poor prognosis and resistance to chemotherapy.[2][4] This has led to the development of p38 MAPK inhibitors as potential therapeutic agents. This technical guide details the mechanisms, experimental validation, and signaling pathways associated with apoptosis induction following treatment with p38 MAPK inhibitors.

Quantitative Data on Apoptosis Induction

The efficacy of p38 MAPK inhibitors in sensitizing cancer cells to apoptosis, often in combination with chemotherapeutic agents like cisplatin, has been quantified in various studies. The following tables summarize key findings.

| Cell Line | Treatment | Effect on Apoptosis | Reference |

| HT-29 | Cisplatin + SB203580 (p38 MAPK inhibitor) | Significantly potentiated induction of apoptosis compared to cisplatin alone, as measured by DNA oligonucleosome release. | [2] |

| MCF7 | Cisplatin + SB203580 | Enhanced apoptosis. | [6] |

| SW620 | Cisplatin + SB203580 | Enhanced apoptosis. | [6] |

| Inhibitor | Target | IC50 Value | Cell Line/Assay | Reference |

| SB203580 | p38α/β MAPK | ~10 µM used | HT-29, MCF7 | [2] |

| PH-797804 | p38α/β MAPK | Not stated | Cancer cell lines | [6] |

| Javamide-II-ethyl ester | p38α MAPK | ~30 µM | In vitro kinase assay | [7] |

| Compound 3d (Thiazole derivative) | CDK2/CyclinA2 and apoptosis inducer | Not stated for p38 | Renal A498 cells | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize apoptosis induced by p38 MAPK inhibitors.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay is a widely used method to detect early and late-stage apoptosis.[9]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[9] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[10][11]

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Cultured cells (treated and untreated)

-

Flow cytometer

-

-

Procedure:

-

Induce apoptosis in the desired cell line by treating with the p38 MAPK inhibitor (and/or chemotherapeutic agent) for the desired time. Include an untreated control.

-

Harvest the cells, including any floating cells from the supernatant, by centrifugation (e.g., 300 x g for 5 minutes).[11]

-

Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Add 400 µL of 1X Binding Buffer to each tube.[12]

-

Analyze the samples by flow cytometry within one hour.

-

-

Interpretation of Results:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[13][14][15]

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.[13][14] These labeled cells can then be visualized and quantified using fluorescence microscopy or flow cytometry.[13]

-

Materials:

-

TUNEL Assay Kit

-

Paraformaldehyde (3.7%)

-

Triton X-100 (0.2%)

-

PBS

-

Fluorescence microscope or flow cytometer

-

-

Procedure (for adherent cells):

-

Culture cells on coverslips and induce apoptosis.

-

Rinse cells with PBS and fix with 3.7% paraformaldehyde in PBS for 10 minutes at room temperature.[16]

-

Wash cells three times with PBS.[16]

-

Permeabilize the cells by incubating with 0.2% Triton X-100 in PBS for 15 minutes at room temperature.[16]

-

Wash cells three times with PBS.[16]

-

Follow the specific kit instructions for the TdT reaction, which involves incubating the cells with the TdT enzyme and labeled dUTPs.

-

Wash the cells to remove unincorporated nucleotides.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Western Blot for Caspase Activation

This technique is used to detect the cleavage and activation of caspases, which are key executioners of apoptosis.[17][18]

-

Principle: Caspases are synthesized as inactive zymogens (pro-caspases) and are activated by proteolytic cleavage.[18] Western blotting can be used to detect the disappearance of the pro-caspase band and the appearance of the cleaved (active) caspase fragments.[17][18]

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Primary antibodies against pro- and cleaved-caspases (e.g., Caspase-3, Caspase-8, Caspase-9)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse treated and untreated cells and quantify the protein concentration.

-

Load equal amounts of protein (~20 µg) per lane on an SDS-PAGE gel.[19]

-

Separate the proteins by electrophoresis and transfer them to a membrane.[19]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[19]

-

Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Wash the membrane again and develop using a chemiluminescent substrate.[19]

-

Image the blot to visualize the bands corresponding to the pro- and cleaved forms of the caspase.

-

Signaling Pathways and Visualizations

Inhibition of p38 MAPK can lead to apoptosis through several interconnected pathways, primarily involving the upregulation of Reactive Oxygen Species (ROS) and subsequent activation of the JNK pathway.[2][4]

Signaling Pathway of Apoptosis Induction by p38 MAPK Inhibition

Caption: p38 MAPK inhibition-induced apoptosis signaling pathway.

Experimental Workflow for Assessing Apoptosis

Caption: General experimental workflow for apoptosis analysis.

Conclusion

Inhibition of the p38 MAPK pathway represents a promising strategy to overcome resistance to conventional chemotherapy and induce apoptosis in cancer cells. The mechanism primarily involves the upregulation of intracellular ROS, leading to the activation of the pro-apoptotic JNK signaling pathway. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate and quantify the apoptotic effects of p38 MAPK inhibitors. Further research into specific inhibitors and their efficacy in various cancer models is warranted to translate these findings into clinical applications.

References

- 2. embopress.org [embopress.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. Video: The TUNEL Assay [jove.com]

- 14. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sciencellonline.com [sciencellonline.com]

- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 19. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

In-Depth Review of RWJ-56110 Research Literature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RWJ-56110 is a potent and selective, non-peptide mimetic antagonist of the Protease-Activated Receptor-1 (PAR-1).[1] PAR-1 is a G-protein coupled receptor that is irreversibly activated by the serine protease thrombin through proteolytic cleavage of its N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling cascades. PAR-1 is a key player in thrombosis and hemostasis, primarily through its role in platelet activation. This compound was developed as a direct inhibitor of PAR-1 activation and internalization, showing no activity at PAR-2, PAR-3, or PAR-4 subtypes.[1][2] This document provides a comprehensive technical review of the available research literature on this compound, focusing on its pharmacological data, experimental protocols, and the signaling pathways it modulates.

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Agonist | Cell/System Type | IC50 Value (µM) | Reference |

| Platelet Aggregation | Thrombin | Human Platelets | 0.34 | [1] |

| Platelet Aggregation | SFLLRN-NH2 | Human Platelets | 0.16 | [1] |

| Calcium Mobilization | Thrombin | Rat Aortic Smooth Muscle Cells (RASMC) | 0.12 | [1] |

| Calcium Mobilization | Thrombin | Human Microvascular Endothelial Cells (HMVEC) | 0.13 | [1] |

| Calcium Mobilization | Thrombin | Human Aortic Smooth Muscle Cells (HASMC) | 0.17 | [1] |

| Cell Proliferation | Thrombin | Rat Aortic Smooth Muscle Cells (RASMC) | 3.5 | [1] |

Table 2: Receptor Binding Affinity of this compound

| Assay Type | Radioligand | Preparation | IC50 Value (µM) | Reference |

| Radioligand Binding | Not Specified | Not Specified | 0.44 | [1] |

Key Experimental Protocols

This section details the general methodologies for the key experiments used to characterize the activity of this compound.

Platelet Aggregation Assay

The inhibitory effect of this compound on platelet aggregation is a primary measure of its efficacy. This assay is typically performed using light transmission aggregometry.

Objective: To measure the ability of this compound to inhibit platelet aggregation induced by PAR-1 agonists like thrombin or SFLLRN-NH2.

General Procedure:

-

Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant, typically 3.8% trisodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 240g for 10 minutes) at room temperature to separate the platelet-rich plasma from red and white blood cells.[3] Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation of the remaining blood.

-

Assay Setup: A specific volume of PRP is placed in a glass cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer. The instrument is calibrated using PRP (0% aggregation) and PPP (100% aggregation).

-

Incubation: this compound or vehicle control is added to the PRP and incubated for a short period.

-

Agonist Addition: A PAR-1 agonist, such as thrombin or the synthetic peptide SFLLRN-NH2, is added to induce platelet aggregation.

-

Data Acquisition: The change in light transmission through the PRP suspension is recorded over time. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through. The extent of aggregation is quantified as the maximum percentage change in light transmission.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition of aggregation against different concentrations of this compound.

Calcium Mobilization Assay

PAR-1 activation leads to an increase in intracellular calcium concentration. Calcium mobilization assays are used to quantify the inhibitory effect of this compound on this process.

Objective: To determine the potency of this compound in blocking the increase in intracellular calcium initiated by PAR-1 activation.

General Procedure:

-

Cell Culture: Adherent cells expressing PAR-1, such as vascular smooth muscle cells or endothelial cells, are cultured in multi-well plates.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM).[4] These dyes are cell-permeable and their fluorescence intensity increases upon binding to free calcium.

-

Compound Incubation: The cells are washed to remove excess dye and then incubated with various concentrations of this compound or a vehicle control.

-

Agonist Stimulation: A PAR-1 agonist (e.g., thrombin) is added to the wells to stimulate the cells.

-

Fluorescence Measurement: The change in fluorescence intensity is measured in real-time using a fluorescence plate reader or a fluorescence microscope.

-

Data Analysis: The peak fluorescence intensity following agonist addition is measured. The inhibitory effect of this compound is calculated, and IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for its target receptor.

Objective: To measure the binding affinity of this compound to the PAR-1 receptor.

General Procedure:

-

Membrane Preparation: Cell membranes expressing PAR-1 are prepared from cultured cells or tissues. This typically involves homogenization and centrifugation to isolate the membrane fraction.

-

Assay Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to PAR-1 (e.g., a radiolabeled PAR-1 antagonist) and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, where the membranes are trapped on the filter.

-

Radioactivity Measurement: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PAR-1 signaling pathway and a typical experimental workflow for the development of a PAR-1 antagonist like this compound.

Caption: PAR-1 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for PAR-1 Antagonist Development.

Conclusion

This compound is a well-characterized, potent, and selective PAR-1 antagonist that has served as an important research tool for understanding the role of PAR-1 in physiology and disease. The quantitative data demonstrate its sub-micromolar to low micromolar potency in inhibiting key cellular events downstream of PAR-1 activation. The detailed experimental protocols provide a framework for the continued investigation of PAR-1 antagonists. While this compound itself did not advance into late-stage clinical trials, with research shifting towards its successor RWJ-58259 and other molecules like Vorapaxar, the foundational research on this compound has been instrumental in the development of this class of antiplatelet agents. The signaling pathway and workflow diagrams provide a clear visual representation of its mechanism of action and the process of its discovery and development. This technical guide consolidates the core research literature on this compound, offering a valuable resource for professionals in the field of drug development and thrombosis research.

References

The Selective Antagonism of PAR-1 by RWJ-56110: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of RWJ-56110, a potent, non-peptide antagonist of the Protease-Activated Receptor-1 (PAR-1). We will delve into the quantitative data supporting its selectivity, the experimental methodologies used for its characterization, and the key signaling pathways involved.

Quantitative Selectivity Profile of this compound

| Receptor | This compound Activity | RWJ-58259 IC50 (Ca2+ Mobilization) |

| PAR-1 | Selective Antagonist | 0.020 µM[1] |

| PAR-2 | No reported activity | - |

| PAR-3 | No reported activity | - |

| PAR-4 | No reported activity | - |

Table 1: Selectivity of this compound and its analog RWJ-58259 for PAR subtypes. The IC50 value for RWJ-58259 provides a quantitative measure of its high potency at PAR-1.

Experimental Protocols for Determining Selectivity

The selectivity of this compound and similar compounds is determined through a battery of in vitro assays that assess both direct binding to the receptor and functional inhibition of receptor activation.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for its receptor. In this competitive binding assay, a radiolabeled ligand with known affinity for the receptor competes with the unlabeled test compound (this compound) for binding to the receptor.

Protocol Outline:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the target PAR subtype (PAR-1, PAR-2, PAR-3, or PAR-4).

-

Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-ha-TRAP for PAR-1) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assays

PAR-1 activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i). Calcium mobilization assays are functional assays that measure the ability of an antagonist to block this agonist-induced calcium flux.

Protocol Outline:

-

Cell Culture: Adherent cells endogenously expressing or engineered to express the PAR-1 receptor are cultured in multi-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A PAR-1 agonist (e.g., thrombin or a synthetic peptide like SFLLRN) is added to the wells to stimulate the receptor.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced calcium response (IC50) is calculated.

Platelet Aggregation Assays

A critical functional consequence of PAR-1 activation on platelets is aggregation. This assay directly measures the ability of a PAR-1 antagonist to inhibit this physiologically relevant process.

Protocol Outline:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is centrifuged at a low speed to obtain platelet-rich plasma.

-

Incubation: PRP is incubated with various concentrations of this compound.

-

Agonist-Induced Aggregation: A PAR-1 agonist, typically thrombin or thrombin receptor activating peptide (TRAP), is added to the PRP to induce aggregation.

-

Measurement of Aggregation: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Data Analysis: The concentration of this compound that causes 50% inhibition of the maximum platelet aggregation (IC50) is determined.

Visualizing Key Pathways and Workflows

To further elucidate the context of this compound's action, the following diagrams illustrate the PAR-1 signaling pathway, the general workflow for assessing antagonist selectivity, and the logical framework for achieving high selectivity.

Conclusion

This compound is a well-characterized and highly selective antagonist of PAR-1. Its specificity is established through a combination of binding and functional assays, which consistently demonstrate high potency at PAR-1 with minimal to no activity at other protease-activated receptors. This selectivity profile makes this compound a valuable tool for research into the physiological and pathological roles of PAR-1 and a promising scaffold for the development of novel anti-thrombotic and anti-inflammatory therapies. Further research to delineate the precise binding kinetics and structural determinants of its interaction with PAR-1 will continue to refine our understanding of this important class of antagonists.

References

Methodological & Application

Application Notes and Protocols for RWJ-56110 in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

RWJ-56110 is a potent and selective, non-peptide mimetic antagonist of Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor activated by thrombin and other proteases.[1] By inhibiting PAR-1, this compound effectively blocks downstream signaling pathways involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and angiogenesis.[1][2] These application notes provide detailed protocols for utilizing this compound in common in vitro cell culture assays to investigate its biological effects.

Mechanism of Action

PAR-1 is uniquely activated through proteolytic cleavage of its extracellular N-terminus by serine proteases like thrombin. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to the receptor's second extracellular loop and initiating intracellular signaling.[3][4] this compound acts as a competitive antagonist, binding to PAR-1 and preventing the conformational changes required for receptor activation by the tethered ligand.[1][5] This blockade inhibits downstream signaling cascades, including those mediated by Gαq, Gα12/13, and Gαi proteins.[3]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound in various cell-based functional assays. These values can serve as a starting point for determining the optimal concentration range for your specific experimental setup.

| Assay Type | Cell Type/System | Agonist | IC50 Value | Reference |

| PAR-1 Binding | - | - | 0.44 µM | [1] |

| Platelet Aggregation | Human Platelets | SFLLRN-NH2 | 0.16 µM | [1] |

| Platelet Aggregation | Human Platelets | Thrombin | 0.34 µM | [1] |

| Calcium Mobilization | Rat Aortic Smooth Muscle Cells (RASMC) | Thrombin | 0.12 µM | [1] |

| Calcium Mobilization | Human Microvascular Endothelial Cells (HMVEC) | Thrombin | 0.13 µM | [1] |

| Calcium Mobilization | Human Aortic Smooth Muscle Cells (HASMC) | Thrombin | 0.17 µM | [1] |

| Cell Proliferation | Rat Aortic Smooth Muscle Cells (RASMC) | Thrombin | 3.5 µM | [1] |

Experimental Protocols

Herein are detailed protocols for key in vitro experiments to characterize the activity of this compound.

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

This compound (dissolved in a suitable solvent, e.g., DMSO).

-

Platelet agonist (e.g., Thrombin, SFLLRN-NH2).

-

Platelet-Poor Plasma (PPP) as a blank.

-

Light Transmission Aggregometer.

-

Aggregometer cuvettes with stir bars.

-

Centrifuge.

Protocol:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood into citrate tubes.

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate PRP.[6]

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain Platelet-Poor Plasma (PPP).[7]

-

Adjust the platelet count of the PRP with PPP if necessary.

-

-

Assay Procedure:

-

Pre-warm PRP and PPP samples to 37°C.

-

Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

-

Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.

-

Add 50 µL of this compound at various concentrations (or vehicle control) and incubate for 2-5 minutes at 37°C with stirring.

-

Initiate aggregation by adding the agonist (e.g., thrombin at a final concentration of 0.1 U/mL).

-

Record the change in light transmission for 5-10 minutes.

-

The percentage of inhibition is calculated relative to the vehicle control.

-

Calcium Mobilization Assay

This assay determines the inhibitory effect of this compound on agonist-induced intracellular calcium release in adherent cells.

Materials:

-

Adherent cells expressing PAR-1 (e.g., Human Aortic Smooth Muscle Cells - HASMCs, or Human Umbilical Vein Endothelial Cells - HUVECs).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound.

-

PAR-1 agonist (e.g., Thrombin).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence microplate reader with an injection module.

-

Black, clear-bottom 96-well plates.

Protocol:

-

Cell Seeding:

-

Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Aspirate the culture medium from the wells and wash once with HBSS.

-

Add 100 µL of the loading buffer to each well.

-

Incubate for 45-60 minutes at 37°C, 5% CO2 in the dark.[8]

-

-

Assay Procedure:

-

Wash the cells twice with HBSS to remove excess dye.

-

Add 100 µL of HBSS containing various concentrations of this compound (or vehicle control) to the wells.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

-

Inject the PAR-1 agonist (e.g., thrombin) and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

The inhibition of the calcium response is calculated based on the peak fluorescence intensity relative to the vehicle control.

-

Endothelial Cell Tube Formation Assay (Angiogenesis Assay)

This assay assesses the potential of this compound to inhibit the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Endothelial cell growth medium.

-

Basement membrane matrix (e.g., Matrigel®).

-

This compound.

-

Pro-angiogenic factor (e.g., VEGF, or thrombin which can also induce angiogenesis).

-

96-well cell culture plates.

-

Inverted microscope with a camera.

Protocol:

-

Plate Coating:

-

Thaw the basement membrane matrix on ice.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[9]

-

-

Cell Seeding and Treatment:

-

Harvest HUVECs and resuspend them in a serum-free or low-serum medium.

-

Prepare cell suspensions containing the desired pro-angiogenic factor and different concentrations of this compound (or vehicle control).

-

Seed 1.5-2.0 x 10^4 cells in 100 µL of the treatment suspension onto the solidified matrix in each well.[1]

-

-

Incubation and Visualization:

-

Incubate the plate at 37°C, 5% CO2 for 4-18 hours.

-

Monitor tube formation periodically under an inverted microscope.

-

Capture images of the tube network at a time point where a stable network has formed in the control wells.

-

-

Quantification:

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, or number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Calculate the percentage of inhibition of tube formation by this compound relative to the vehicle control.

-

Visualizations

PAR-1 Signaling Pathway

Caption: Simplified PAR-1 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Inhibition Assay

Caption: General workflow for assessing the inhibitory activity of this compound in cell-based assays.

References

- 1. promocell.com [promocell.com]

- 2. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RWJ-56110 in Thrombosis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of RWJ-56110, a selective Protease-Activated Receptor-1 (PAR-1) antagonist, in preclinical models of thrombosis. This document includes its mechanism of action, detailed experimental protocols for in vitro and in vivo studies, and a summary of its antithrombotic activity.

Introduction

This compound is a potent and selective antagonist of the Protease-Activated Receptor-1 (PAR-1), a key receptor involved in thrombin-mediated platelet activation. By blocking the action of thrombin on platelets, this compound represents a targeted approach to antithrombotic therapy. These notes are intended to guide researchers in the application of this compound for investigating the role of PAR-1 in thrombosis and for the preclinical evaluation of novel antithrombotic agents.

Mechanism of Action

Thrombin, a serine protease generated at sites of vascular injury, is a potent activator of platelets. It cleaves the N-terminal exodomain of PAR-1 on the platelet surface, exposing a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This initiates a signaling cascade leading to platelet shape change, granule secretion, and aggregation, crucial steps in thrombus formation.

This compound is a non-peptide, competitive antagonist of PAR-1. It binds to the receptor and prevents the conformational changes induced by the tethered ligand, thereby inhibiting thrombin-induced platelet activation and subsequent thrombosis.

Quantitative Data Summary

While specific quantitative preclinical data for this compound is not extensively available in the public domain, the following table presents illustrative data based on the activity of similar PAR-1 antagonists and related compounds in thrombosis research. This data serves as a guide for expected potency and efficacy.

| Assay/Model | Species | Agonist (Concentration) | Endpoint | IC50 / Effective Dose (Illustrative) |

| In Vitro | ||||

| Platelet Aggregation | Human (PRP) | Thrombin (0.5 U/mL) | % Inhibition of Aggregation | 50 - 200 nM |

| Platelet Aggregation | Rabbit (PRP) | Thrombin (0.5 U/mL) | % Inhibition of Aggregation | 100 - 500 nM |

| In Vivo | ||||

| Ferric Chloride Carotid Artery Thrombosis | Rat | 35% FeCl3 | Time to Occlusion (min) | 0.5 - 2 mg/kg, i.v. |

| Ferric Chloride Carotid Artery Thrombosis | Rat | 35% FeCl3 | Thrombus Weight (mg) | 0.5 - 2 mg/kg, i.v. |

| Tail Transection Bleeding Time | Rat | N/A | Bleeding Time (s) | > 3 mg/kg, i.v. (for significant increase) |

Experimental Protocols

In Vitro: Platelet Aggregation Assay

This protocol describes the measurement of this compound's ability to inhibit thrombin-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

This compound

-

Thrombin

-

Human or rabbit whole blood collected in 3.2% sodium citrate

-

Phosphate-buffered saline (PBS)

-

Platelet aggregometer

-

Centrifuge

Procedure:

-

PRP Preparation:

-

Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP).

-

Adjust the platelet count in PRP to 2.5 x 10⁸ platelets/mL with PPP.

-

-

Assay:

-

Pre-warm PRP samples to 37°C for 10 minutes.

-

Add various concentrations of this compound or vehicle (e.g., DMSO) to the PRP and incubate for 5 minutes at 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add thrombin (final concentration 0.5 U/mL) to initiate aggregation.

-

Record the change in light transmission for 10 minutes.

-

-

Data Analysis:

-

Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

-

In Vivo: Ferric Chloride-Induced Carotid Artery Thrombosis Model

This protocol details the evaluation of this compound's antithrombotic efficacy in a rat model of arterial thrombosis.

Materials:

-

This compound

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., sodium pentobarbital)

-

Ferric chloride (FeCl₃) solution (35% w/v)

-

Doppler flow probe

-

Surgical instruments

-

Saline

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and maintain body temperature at 37°C.

-

Isolate the right common carotid artery.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

-

Drug Administration:

-

Administer this compound (e.g., 0.5, 1, 2 mg/kg) or vehicle intravenously via the femoral vein 15 minutes before inducing thrombosis.

-

-

Thrombosis Induction:

-

Apply a small piece of filter paper (1x2 mm) saturated with 35% FeCl₃ solution to the adventitial surface of the carotid artery for 10 minutes.

-

Remove the filter paper and monitor blood flow for 60 minutes or until stable occlusion occurs (blood flow < 10% of baseline for 10 minutes).

-

-

Endpoint Measurement:

-

Record the time to occlusion (TTO).

-

After the observation period, excise the thrombosed arterial segment and weigh the thrombus.

-

-

Data Analysis:

-

Compare the TTO and thrombus weight between the this compound-treated groups and the vehicle control group.

-

Determine the effective dose of this compound that significantly prolongs TTO and reduces thrombus weight.

-

In Vivo: Bleeding Time Assessment

This protocol is for assessing the potential effect of this compound on hemostasis.

Materials:

-

This compound

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic

-

Scalpel or blade

-

Filter paper

-

Timer

Procedure:

-

Drug Administration:

-

Administer this compound at various doses or vehicle intravenously.

-

-

Bleeding Time Measurement:

-

30 minutes after drug administration, make a small, standardized incision on the rat's tail (e.g., 3 mm from the tip).

-

Gently blot the blood with filter paper every 30 seconds without touching the wound.

-

Record the time from the incision until bleeding stops completely (no bloodstain on the filter paper for 30 seconds).

-

-

Data Analysis:

-

Compare the bleeding time in the this compound-treated groups to the vehicle control group.

-

Conclusion

This compound is a valuable research tool for investigating the role of PAR-1 in thrombosis and hemostasis. The protocols provided here offer a framework for its in vitro and in vivo characterization. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant animal welfare guidelines. The illustrative data suggests that this compound is a potent antithrombotic agent with a potential therapeutic window, which warrants further investigation.

Application Notes and Protocols for Studying Cancer Cell Proliferation Using RWJ-56110

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing RWJ-56110, a potent and selective antagonist of Protease-Activated Receptor-1 (PAR-1), to investigate cancer cell proliferation and related processes. Overexpression and activation of PAR-1 have been implicated in the progression of various malignancies, including breast, colon, and melanoma, making it a compelling target for therapeutic intervention. This compound offers a valuable tool to dissect the role of PAR-1 signaling in tumor biology.

Mechanism of Action

This compound functions by selectively inhibiting the activation of PAR-1. PAR-1 is a G protein-coupled receptor that is activated by proteolytic cleavage by proteases such as thrombin, revealing a tethered ligand that binds to and activates the receptor. This activation triggers downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which are known to promote cell proliferation, survival, and invasion. By blocking PAR-1 activation, this compound effectively inhibits these pro-tumorigenic signaling pathways. For instance, studies have shown that this compound can strongly inhibit the phosphorylation of Akt in breast cancer cells, a key step in the survival pathway.[1]

Data Presentation

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Inhibitory Activity of this compound on PAR-1 Activation and Downstream Effects

| Parameter | Cell Line/System | IC50 Value |

| Thrombin-mediated Akt Phosphorylation | MDA-MB-231 (Breast Cancer) | Inhibition observed, specific IC50 not reported |

Note: There is currently a limited amount of publicly available IC50 data for this compound across a broad range of cancer cell lines. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cancer cell line of interest.

Experimental Protocols

Detailed methodologies for key experiments to study the effect of this compound on cancer cell proliferation are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cancer cells into 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a predetermined time. Include a vehicle control.

-

Harvest the cells by trypsinization and collect the cell suspension.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-FITC and PI negative

-

Early apoptotic cells: Annexin V-FITC positive and PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC and PI positive

-

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel (or other basement membrane extract)

-

96-well cell culture plates

-

This compound

-

Microscope with a camera

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound or a vehicle control.

-

Seed the HUVECs onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.

-

Incubate the plate at 37°C for 4-12 hours.

-

Observe and photograph the formation of tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of tubes, tube length, and number of branching points using image analysis software.

Visualizations

Signaling Pathway

Caption: PAR-1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

References

Application Notes: Detecting PAR-1 Activation and its Inhibition by RWJ-56110 using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-Activated Receptor 1 (PAR-1) is a G-protein coupled receptor (GPCR) that plays a pivotal role in hemostasis, thrombosis, and cellular signaling.[1] Its activation is initiated by proteolytic cleavage of its N-terminal domain by proteases such as thrombin, which unmasks a tethered ligand that binds to the receptor and triggers downstream signaling cascades.[1] Dysregulation of PAR-1 signaling is implicated in various pathological conditions, including cancer and inflammatory disorders. Consequently, PAR-1 has emerged as a significant therapeutic target.

RWJ-56110 is a potent and selective non-peptide antagonist of PAR-1. It functions by directly inhibiting PAR-1 activation and subsequent internalization, without preventing the initial proteolytic cleavage of the receptor's N-terminus. This application note provides a detailed protocol for utilizing Western blot to detect the activation of PAR-1 and to demonstrate the inhibitory effect of this compound on its downstream signaling pathways.

PAR-1 Signaling Pathway

Upon activation by thrombin, PAR-1 couples to heterotrimeric G-proteins, primarily Gαq and Gα12/13, to initiate a variety of cellular responses. The Gαq pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). The Gα12/13 pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA, which is crucial for cytoskeletal reorganization. Furthermore, PAR-1 activation can lead to the phosphorylation and activation of downstream effectors such as the components of the Wnt/β-catenin signaling pathway, for instance, Dishevelled (DVL).

Figure 1: Simplified PAR-1 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocol: Western Blot for PAR-1 Downstream Signaling

This protocol details the steps to assess PAR-1 activation by observing the phosphorylation of a downstream target, Dishevelled (DVL), and its inhibition by this compound.

Materials and Reagents

-

Cell Lines: HEK293 cells endogenously or exogenously expressing PAR-1.

-

PAR-1 Agonist: Thrombin (human α-thrombin).

-

PAR-1 Antagonist: this compound.

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE: Precast or hand-casted polyacrylamide gels (e.g., 4-12% gradient gels).

-

Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.45 µm).

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-DVL (Ser/Thr specific)

-

Rabbit anti-DVL

-

Mouse anti-β-Actin or anti-GAPDH (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

-

Imaging System: Chemiluminescence detection system.

Experimental Workflow

Figure 2: Experimental Workflow for Western Blot Analysis of PAR-1 Activation.

Step-by-Step Protocol

-

Cell Culture and Treatment:

-

Plate HEK293-PAR1 cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-treat cells with this compound (e.g., 1 µM) or vehicle for 30 minutes.

-

Stimulate the cells with thrombin (e.g., 10 nM) for 15-30 minutes. Include a vehicle-only control and a thrombin-only control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto a 4-12% SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-DVL (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody (diluted in 5% milk in TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against total DVL and a loading control (β-Actin or GAPDH).

-

Quantify the band intensities using densitometry software.

-

Data Presentation

The quantitative data from the Western blot analysis can be summarized in a table for clear comparison. The results should be expressed as the relative intensity of the phosphorylated protein normalized to the total protein and the loading control.

| Treatment Group | Relative Phospho-DVL Intensity (Normalized) | % Inhibition by this compound |

| Vehicle Control | 1.00 ± 0.12 | N/A |

| Thrombin (10 nM) | 3.50 ± 0.45 | N/A |